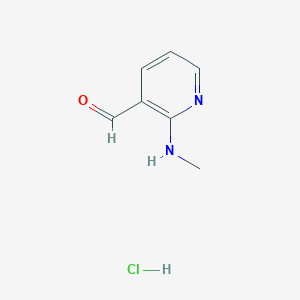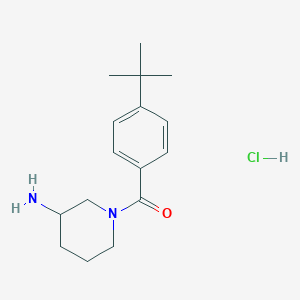
Methyl 2-chloro-5-methoxynicotinate
Overview
Description
Methyl 2-chloro-5-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 . It is also known as Methyl 6-chloro-2-methoxynicotinate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(OC)C1=C(Cl)N=CC(OC)=C1 . This indicates that the compound contains a chloro group (Cl), a methoxy group (OC), and a carboxyl group (O=C). Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 201.61 g/mol . The density of a related compound, Methyl 2-chloro-6-methoxynicotinate, is 1.3±0.1 g/cm3 , but the exact density of this compound is not specified in the search results.Scientific Research Applications
Synthesis and Building Blocks
- Synthesis of Methyl 2-Amino-6-Methoxynicotinate : Utilizing microwave and flow reaction technologies, methyl 2-amino-6-methoxynicotinate was synthesized as a valuable building block for the preparation of fused 2-pyridones. This synthesis involved microwave-induced regioselective methoxylation, esterification, and hydrogenation under flow reaction conditions, leading to improved regioselectivity and purity of the product (Jeges et al., 2011).
Photodimerization and Photochemical Reactions
- Photochemical Reaction to Cage-type Photodimers : Irradiation of 2-alkoxynicotinic acid alkyl esters, including methyl 2-methoxynicotinate, in a benzene solution led to the formation of cage-type photodimers. These reactions, particularly the photolysis of phenyl 2-methoxynicotinate, demonstrated significant yields and interesting structural outcomes (Sakamoto et al., 2002).
Environmental and Agricultural Applications
- Study of Herbicide Runoff and Volatilization : An eight-year study on herbicide runoff and volatilization, including the use of metolachlor (2-chloro--(2-ethyl-6-methylphenyl)--(2-methoxy-1-methylethyl) acetamide), provided insights into the environmental impact and behavior of such compounds. This research highlighted significant differences between volatilization and runoff losses of herbicides in agricultural settings (Gish et al., 2011).
Chemical Synthesis and Characterization
- Synthesis of Pyridine Derivatives : Research involving the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a pyrimidine derivative, provides insight into methodologies and optimal conditions for producing such compounds. The study offers a detailed approach to synthesizing this intermediate compound, highlighting its potential in various chemical applications (Liu Guo-ji, 2009).
Catalysis and Chemical Reactions
- Catalyzed Thermolysis of Dichlorothiophenium Derivatives : A study on the thermolysis of dichlorothiophenium derivatives, including methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, provided insights into the mechanistic aspects of such reactions. This research contributes to understanding the dynamics and outcomes of catalyzed thermolysis in organic chemistry (Gillespie et al., 1979).
Biological Applications
- Synthesis and Biological Evaluation of Indole Derivatives : The synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, with varying substitutions including chloro and methoxy groups, demonstrated potential as antimitotic agents and tubulin inhibitors. This research signifies the importance of such derivatives in the development of new pharmacological agents (Romagnoli et al., 2008).
Safety and Hazards
According to the safety information provided, Methyl 2-chloro-5-methoxynicotinate is classified under GHS07, indicating that it can cause certain health hazards . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
properties
IUPAC Name |
methyl 2-chloro-5-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)7(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKTUKSGCDNJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407489.png)

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)
![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)
![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)
![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)


